2-methoxy-4-[(E)-{2-[(2,4,6-trichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate
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Overview
Description
2-methoxy-4-[(E)-{2-[(2,4,6-trichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes methoxy, trichlorophenoxy, and nitrobenzoate groups.
Preparation Methods
The synthesis of 2-methoxy-4-[(E)-{2-[(2,4,6-trichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate involves multiple steps. The synthetic route typically includes the following steps:
Formation of the hydrazone: This involves the reaction of 2,4,6-trichlorophenoxyacetic acid with hydrazine to form the corresponding hydrazone.
Condensation reaction: The hydrazone is then reacted with 2-methoxy-4-formylphenyl 4-nitrobenzoate under specific conditions to form the final product.
Chemical Reactions Analysis
2-methoxy-4-[(E)-{2-[(2,4,6-trichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzoate group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or tool for studying specific biological pathways.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the context of its unique chemical structure.
Industry: It could be used in the development of new materials or as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of 2-methoxy-4-[(E)-{2-[(2,4,6-trichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s unique structure suggests that it may interact with enzymes or receptors involved in various biochemical processes.
Comparison with Similar Compounds
Similar compounds to 2-methoxy-4-[(E)-{2-[(2,4,6-trichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate include:
- 2-methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
- 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
These compounds share structural similarities but differ in specific functional groups, which can influence their chemical reactivity and potential applications
Properties
Molecular Formula |
C23H16Cl3N3O7 |
---|---|
Molecular Weight |
552.7 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(2,4,6-trichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C23H16Cl3N3O7/c1-34-20-8-13(2-7-19(20)36-23(31)14-3-5-16(6-4-14)29(32)33)11-27-28-21(30)12-35-22-17(25)9-15(24)10-18(22)26/h2-11H,12H2,1H3,(H,28,30)/b27-11+ |
InChI Key |
SNXQTGAXTNRWAW-LUOAPIJWSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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